

Authored for Senior Research & Development Professionals

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

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Abstract

2,4,6-Trimethylbenzonitrile, also known by its synonyms Mesitronitrile and Cyanomesitylene, is a substituted aromatic nitrile with the chemical formula $C_{10}H_{11}N$.^[1] Its unique structure, featuring a sterically hindered nitrile group flanked by two ortho-methyl groups, imparts distinct chemical properties that make it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, spectroscopic profile, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Identity and Physical Properties

2,4,6-Trimethylbenzonitrile is an off-white to pale yellow crystalline solid at room temperature.^{[2][3]} The steric hindrance from the three methyl groups on the benzene ring influences its reactivity and physical properties, distinguishing it from simpler benzonitrile derivatives.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a nitrile ($-C\equiv N$) group and three methyl ($-CH_3$) groups at the 2, 4, and 6 positions.

Caption: 2D Molecular Structure of **2,4,6-Trimethylbenzonitrile**.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, storage, and application in experimental design.

Property	Value	Source(s)
CAS Number	2571-52-0	[4] [5] [6] [7]
Molecular Formula	C ₁₀ H ₁₁ N	[2] [4] [6]
Molecular Weight	145.20 g/mol	[4] [6]
Appearance	Off-White to Pale Yellow Solid/Crystals	[2] [3]
Melting Point	52-53 °C	[2]
Boiling Point	79-80 °C at 2 mmHg	[2]
Solubility	Slightly soluble in water. Soluble in chloroform and methanol.	[2]
IUPAC Name	2,4,6-trimethylbenzonitrile	[3] [4]
InChIKey	SNIZBGQMWRHNDY- UHFFFAOYSA-N	[3] [4]

Spectroscopic and Analytical Profile

Accurate characterization is paramount for verifying the purity and identity of starting materials and products. The following is a summary of expected spectroscopic data based on public reference spectra.

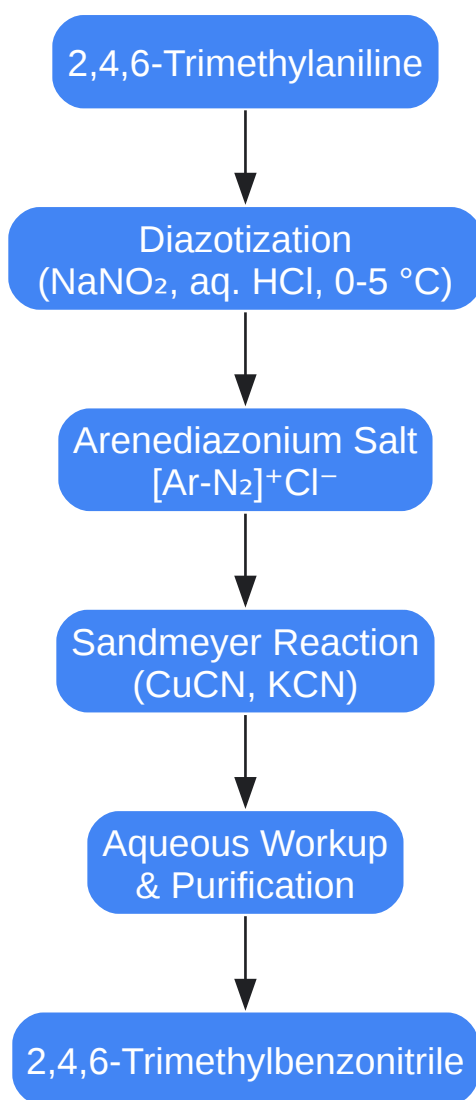
- ¹H NMR (in CDCl₃): The proton NMR spectrum is distinct. Two singlets are expected: one corresponding to the two equivalent aromatic protons (at C3 and C5) and another, more intense singlet for the nine equivalent protons of the three methyl groups.[\[8\]](#)
- ¹³C NMR: The carbon spectrum will show signals for the nitrile carbon (C≡N), the four unique aromatic carbons (C1, C2/C6, C3/C5, C4), and the two unique methyl carbons (ortho- and para-).

- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group ($\text{C}\equiv\text{N}$ stretching) is expected in the range of $2220\text{--}2240\text{ cm}^{-1}$. Additional bands will correspond to C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring.^[9]
- Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M^+) at $m/z = 145$, corresponding to the molecular weight of the compound.^[10]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Sandmeyer Reaction

A reliable and common method for the synthesis of aryl nitriles is the Sandmeyer reaction, starting from the corresponding aniline. 2,4,6-Trimethylaniline (Mesitylamine) serves as a readily available precursor.



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Caption: Workflow for the synthesis via the Sandmeyer reaction.

Experimental Protocol: Synthesis of **2,4,6-Trimethylbenzonitrile**

- Diazotization of 2,4,6-Trimethylaniline:
 - Dissolve 2,4,6-trimethylaniline in aqueous hydrochloric acid (e.g., 3M HCl).
 - Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a

positive starch-iodide paper test for excess nitrous acid.

- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
 - Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for approximately one hour to ensure the reaction goes to completion.
- Isolation and Purification:
 - Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.
 - Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
 - Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **2,4,6-trimethylbenzonitrile**.

Key Reactivity Profile

- Nitrile Group Transformations: The nitrile functionality can be hydrolyzed under acidic or basic conditions to form 2,4,6-trimethylbenzoic acid. It can also be reduced to 2,4,6-trimethylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH₄).
- Formation of Nitrile Oxide: **2,4,6-Trimethylbenzonitrile** can be converted to its corresponding N-oxide (Mesitonitrile oxide, CAS 2904-57-6).^{[11][12]} This N-oxide is a valuable 1,3-dipole used in cycloaddition reactions to synthesize various heterocyclic compounds.^[13]
- Steric Hindrance Effects: The ortho-methyl groups provide significant steric hindrance around the nitrile group. This can slow down reactions involving nucleophilic attack at the

nitrile carbon compared to unhindered benzonitriles. However, this steric bulk also provides stability to reactive intermediates, such as the corresponding nitrile oxide.

Applications in Research and Drug Development

The unique structural features of **2,4,6-trimethylbenzonitrile** make it a versatile building block in several areas of chemical R&D.

- **Pharmaceutical Synthesis:** It serves as an intermediate in the synthesis of more complex molecules.^[1] The nitrile group is a common pharmacophore found in over 30 prescribed drugs and is known for its metabolic stability and ability to act as a bioisostere for other functional groups.^[14] The introduction of a fluorinated benzonitrile moiety, for example, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.^[15]
- **Agrochemical Industry:** This compound is utilized in the synthesis of pesticides and other agrochemical products.^[1] Its derivatives, such as sulfonyl hydrazones, have shown potential as antibacterial agents.^[16]
- **Organic Synthesis and Materials Science:** As a precursor to stable nitrile oxides, it is used in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocycles.^[13] It is also a precursor for preparing other nitriles through catalytic oxidation of amines.^{[1][2]} Its structural motif can be incorporated into dyes and pigments to enhance stability and solubility in organic media.^[17]

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound.

GHS Hazard Classification

Aggregated GHS information indicates several hazards associated with **2,4,6-trimethylbenzonitrile**.^[4]

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Serious Eye Irritation (Category 2A)	H319: Causes serious eye irritation
Skin Irritation (Category 2)	H315: Causes skin irritation
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled
STOT - Single Exposure (Category 3)	H335: May cause respiratory irritation

Recommended Safety and Handling Protocols

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[\[18\]](#)[\[19\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety glasses or goggles.[\[18\]](#)[\[19\]](#)
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[\[18\]](#)[\[20\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[\[18\]](#)[\[20\]](#)
- Handling: Avoid breathing dust and contact with skin and eyes.[\[18\]](#) Do not eat, drink, or smoke when using this product.[\[18\]](#)[\[20\]](#) Wash hands thoroughly after handling.[\[18\]](#)[\[19\]](#)
- Storage: Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[\[18\]](#)[\[20\]](#) Keep away from incompatible materials such as strong bases and strong oxidizing agents.[\[21\]](#)
- Spill Response: For minor spills, clean up immediately using dry procedures to avoid generating dust.[\[18\]](#) Place spilled material in a sealed container for disposal.[\[18\]](#) For major spills, alert emergency services.[\[18\]](#)

- First Aid:
 - If Swallowed: Immediately call a poison center or doctor.[20]
 - If on Skin: Wash with plenty of soap and water.[19][22]
 - If Inhaled: Remove person to fresh air.[19][22]
 - If in Eyes: Rinse cautiously with water for several minutes.[19]

Conclusion

2,4,6-Trimethylbenzonitrile (CAS: 2571-52-0) is a strategically important chemical intermediate whose value is derived from the interplay between its reactive nitrile group and the sterically influencing trimethyl-substituted benzene ring. Its utility in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic systems underscores its significance in modern organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible application in a research and development setting.

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